molecular formula C21H24N4O5S2 B2893773 4-(dipropylsulfamoyl)-N-[(2E)-3-methyl-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 850910-44-0

4-(dipropylsulfamoyl)-N-[(2E)-3-methyl-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2893773
CAS No.: 850910-44-0
M. Wt: 476.57
InChI Key: WBXLITPNPTXYLP-QURGRASLSA-N
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Description

4-(dipropylsulfamoyl)-N-[(2E)-3-methyl-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a benzamide core substituted with a dipropylsulfamoyl group and a benzothiazolylidene moiety, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dipropylsulfamoyl)-N-[(2E)-3-methyl-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzothiazole ring, nitration, and subsequent coupling with the benzamide derivative. The reaction conditions often involve the use of strong acids, bases, and various organic solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(dipropylsulfamoyl)-N-[(2E)-3-methyl-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The benzothiazole ring can be reduced to form different derivatives.

    Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, and oxidizing agents like potassium permanganate for oxidation. Solvents such as dichloromethane, ethanol, and water are often used to facilitate these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while oxidation can lead to various oxidized derivatives.

Scientific Research Applications

4-(dipropylsulfamoyl)-N-[(2E)-3-methyl-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(dipropylsulfamoyl)-N-[(2E)-3-methyl-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Sodium 4-(dipropylsulfamoyl)benzoate: A related compound with similar structural features.

    Magnesium 4-(dipropylsulfamoyl)benzoate: Another similar compound with a different metal ion.

Uniqueness

4-(dipropylsulfamoyl)-N-[(2E)-3-methyl-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties not found in closely related compounds.

Properties

IUPAC Name

4-(dipropylsulfamoyl)-N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O5S2/c1-4-12-24(13-5-2)32(29,30)17-9-6-15(7-10-17)20(26)22-21-23(3)18-11-8-16(25(27)28)14-19(18)31-21/h6-11,14H,4-5,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBXLITPNPTXYLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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